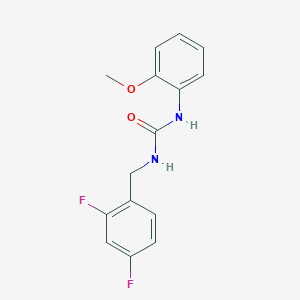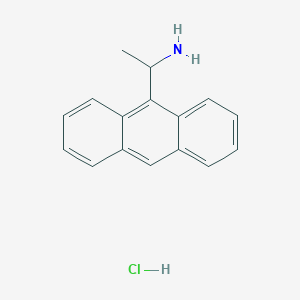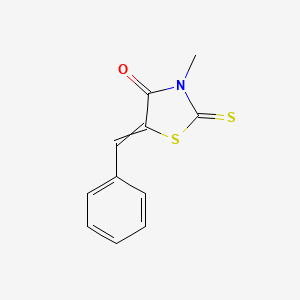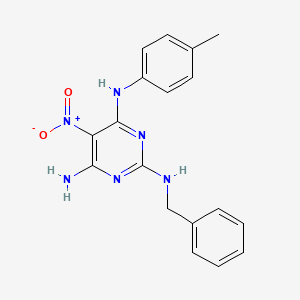
1-(2,4-Difluorobenzyl)-3-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea is a synthetic organic compound with the molecular formula C15H14F2N2O2 It is characterized by the presence of both difluorophenyl and methoxyphenyl groups attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea typically involves the reaction of 2,4-difluorobenzylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
2,4-difluorobenzylamine+2-methoxyphenyl isocyanate→1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures, to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1-[(2,4-difluorophenyl)methyl]-3-(2-chlorophenyl)urea
- 1-[(2,4-difluorophenyl)methyl]-3-(2-hydroxyphenyl)urea
- 1-[(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)urea
Uniqueness
1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain targets or improve its stability under various conditions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H14F2N2O2 |
|---|---|
分子量 |
292.28 g/mol |
IUPAC 名称 |
1-[(2,4-difluorophenyl)methyl]-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C15H14F2N2O2/c1-21-14-5-3-2-4-13(14)19-15(20)18-9-10-6-7-11(16)8-12(10)17/h2-8H,9H2,1H3,(H2,18,19,20) |
InChI 键 |
VMHPQLPYYYLUBO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(=O)NCC2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine](/img/structure/B12496539.png)


![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)

![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)

![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)


![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)
![2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)

